N-(1-Isobutyryl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylacetamide N-(1-Isobutyryl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 295363-83-6
VCID: VC0416550
InChI: InChI=1S/C22H26N2O2/c1-15(2)22(26)23-16(3)14-21(19-12-8-9-13-20(19)23)24(17(4)25)18-10-6-5-7-11-18/h5-13,15-16,21H,14H2,1-4H3
SMILES: CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)N(C3=CC=CC=C3)C(=O)C
Molecular Formula: C22H26N2O2
Molecular Weight: 350.5g/mol

N-(1-Isobutyryl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylacetamide

CAS No.: 295363-83-6

Main Products

VCID: VC0416550

Molecular Formula: C22H26N2O2

Molecular Weight: 350.5g/mol

N-(1-Isobutyryl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylacetamide - 295363-83-6

CAS No. 295363-83-6
Product Name N-(1-Isobutyryl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylacetamide
Molecular Formula C22H26N2O2
Molecular Weight 350.5g/mol
IUPAC Name N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
Standard InChI InChI=1S/C22H26N2O2/c1-15(2)22(26)23-16(3)14-21(19-12-8-9-13-20(19)23)24(17(4)25)18-10-6-5-7-11-18/h5-13,15-16,21H,14H2,1-4H3
Standard InChIKey NZUKXTSTQIFSJP-UHFFFAOYSA-N
SMILES CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)N(C3=CC=CC=C3)C(=O)C
Canonical SMILES CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)N(C3=CC=CC=C3)C(=O)C
PubChem Compound 2835238
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator